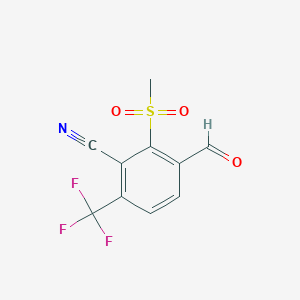

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile

Beschreibung

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile (CAS: 1446401-25-7) is a multifunctional aromatic compound characterized by a benzonitrile core substituted with a formyl group (CHO), a methylsulfonyl group (SO₂CH₃), and a trifluoromethyl (CF₃) group at positions 3, 2, and 6, respectively. This compound’s unique electronic and steric profile arises from the electron-withdrawing trifluoromethyl and methylsulfonyl groups, which enhance its reactivity in nucleophilic substitution and cross-coupling reactions. The formyl group further enables its use as a precursor in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Eigenschaften

CAS-Nummer |

1446401-25-7 |

|---|---|

Molekularformel |

C10H6F3NO3S |

Molekulargewicht |

277.22 g/mol |

IUPAC-Name |

3-formyl-2-methylsulfonyl-6-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C10H6F3NO3S/c1-18(16,17)9-6(5-15)2-3-8(7(9)4-14)10(11,12)13/h2-3,5H,1H3 |

InChI-Schlüssel |

MDPAYNOSCSKCPS-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzonitrile Core: The starting material, often a substituted benzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Introduction of the Formyl Group: The amine is then subjected to formylation using reagents such as formic acid or formamide under acidic conditions.

Sulfonylation: The formylated intermediate is treated with a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like pyridine to introduce the methylsulfonyl group.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Strong bases like sodium hydride or nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Formation of 3-carboxy-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile.

Reduction: Formation of 3-formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, while the formyl and methylsulfonyl groups may contribute to its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile, we compare it with analogous benzonitrile derivatives, focusing on substituent effects, reactivity, and documented uses.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile | 1446401-25-7 | C₁₀H₅F₃N₂O₃S | 3-CHO, 2-SO₂CH₃, 6-CF₃ | Formyl, methylsulfonyl, trifluoromethyl |

| 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile | 1361385-30-9 | C₉H₆F₃N₂O₂S | 2-SO₂CH₃, 5-CF₃ | Methylsulfonyl, trifluoromethyl |

| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | 526649 | C₈H₃ClF₄O | 3-Cl, 2-F, 6-CF₃, 1-CHO | Chloro, fluoro, trifluoromethyl, aldehyde |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 469335 | C₈H₄F₄O | 4-F, 3-CF₃, 1-CHO | Fluoro, trifluoromethyl, aldehyde |

| 3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile | 869682-11-1 | C₁₅H₁₀ClF₃N₂ | 3-(aminomethyl), 2-Cl, 6-CF₃ | Chloro, trifluoromethyl, benzonitrile |

Key Findings

Substituent Position Effects :

- The methylsulfonyl group at position 2 in the target compound enhances electron-withdrawing effects, stabilizing intermediates in catalytic reactions compared to analogs like 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile, where the CF₃ group at position 5 may reduce steric hindrance but lower electrophilicity .

- Formyl vs. Halo Groups : Compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS: 526649) prioritize halogen substituents for directing electrophilic aromatic substitution. In contrast, the formyl group in the target compound offers a reactive site for condensation or reduction reactions, enabling its use in synthesizing heterocycles .

Reactivity and Applications: The trifluoromethyl group in all listed compounds confers metabolic stability and lipophilicity, critical for agrochemicals and pharmaceuticals. However, the combination of formyl and methylsulfonyl groups in the target compound provides dual reactivity: the formyl group participates in Schiff base formation, while the methylsulfonyl group acts as a leaving group in nucleophilic displacement reactions . In contrast, 3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile (CAS: 869682-11-1) leverages an aminomethyl group for hydrogen bonding, making it more suitable as a ligand in metal-organic frameworks or enzyme inhibitors .

Thermal and Chemical Stability :

- Methylsulfonyl groups generally increase thermal stability due to strong S=O bonds. However, the presence of multiple electron-withdrawing groups (e.g., CF₃, SO₂CH₃, CHO) in the target compound may reduce solubility in polar solvents compared to analogs like 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 469335), which lacks the sulfonyl moiety .

Research and Industrial Relevance

- Pharmaceutical Synthesis : The target compound’s formyl group is pivotal in synthesizing HIV-1 capsid inhibitors like lenacapavir sodium, where similar trifluoromethyl-substituted aldehydes are intermediates .

Biologische Aktivität

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile, with the CAS number 1446401-25-7, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxicity, antimicrobial activity, and potential applications in drug development.

- Molecular Formula : CHFNOS

- Molecular Weight : 277.22 g/mol

- Structural Characteristics : The compound features a trifluoromethyl group, a methylsulfonyl group, and a formyl group attached to a benzonitrile core.

Cytotoxicity

Research indicates that derivatives of compounds similar to 3-formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile exhibit varying degrees of cytotoxicity against tumor cell lines. A study on 3-formylchromone derivatives demonstrated selective cytotoxicity against human tumor cells while sparing normal cells . Although specific data on the cytotoxicity of this compound is limited, the presence of electron-withdrawing groups like trifluoromethyl generally enhances biological activity.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. For instance, related compounds have shown effectiveness against Helicobacter pylori and other pathogens. The incorporation of a methylsulfonyl group has been associated with improved antimicrobial activity in various studies .

Study 1: Antiviral Activity

A recent investigation into compounds with similar structures found that those containing trifluoromethyl groups exhibited significant antiviral activity against Zika virus. The effective concentration (EC) values for these compounds were reported around 6.5 µM, indicating a promising therapeutic potential .

| Compound | EC (µM) | CC (µM) | Remarks |

|---|---|---|---|

| Compound 13 | 6.5 | 58 | Good antiviral activity |

| Compound 5 | 4.3 | 20 | Less toxic, good anti-ZIKV activity |

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at specific positions on the aromatic ring significantly impacted biological activity. The presence of electron-withdrawing groups like trifluoromethyl and methylsulfonyl at para positions was found to enhance both cytotoxicity and antiviral properties .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.